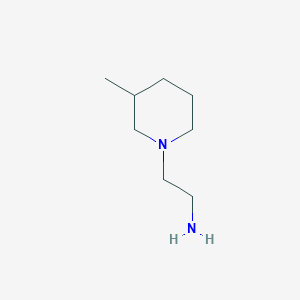

2-(3-Methylpiperidin-1-yl)ethanamine

Description

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUMSCJZZRIGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389893 | |

| Record name | 2-(3-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85723-75-7 | |

| Record name | 2-(3-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methyl-1-piperidinyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)ethanamine typically involves the reaction of 3-methylpiperidine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

-

Reaction with Ethylene Oxide

Reagents: 3-Methylpiperidine, Ethylene Oxide

Conditions: The reaction is conducted at elevated temperatures and pressures to facilitate the formation of this compound.

-

Reaction with Ethylene Chlorohydrin

Reagents: 3-Methylpiperidine, Ethylene Chlorohydrin

Conditions: This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives .

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biological systems and as a precursor for bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 85723-75-7

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.24 g/mol

- Structure : A piperidine derivative with a methyl group at the 3-position of the piperidine ring and an ethanamine side chain (Figure 1, ).

Synthesis :

Produced via reaction of 3-methylpiperidine with ethylene diamine or related reagents under controlled conditions, followed by purification via recrystallization .

Comparative Analysis with Similar Compounds

Structural analogs of 2-(3-Methylpiperidin-1-yl)ethanamine differ in substituent positions, ring systems, or functional groups, leading to distinct physicochemical and pharmacological properties. Key comparisons are summarized below:

Positional Isomers and Alkyl Substitution Variants

Heterocyclic and Functional Group Modifications

| Compound Name | Structural Feature | Key Implications | Reference |

|---|---|---|---|

| 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine | Sulfonyl group addition | Increased polarity improves aqueous solubility but may reduce blood-brain barrier penetration . | |

| (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine | Pyridine ring incorporation | Aromaticity enables π-π stacking interactions, linked to neuroprotective effects in preclinical studies . | |

| 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | Ethyl and N-methyl substitutions | Enhanced metabolic stability and receptor selectivity in neurological assays . |

Piperazine vs. Piperidine Derivatives

| Compound Name | Ring System | Key Difference | Reference |

|---|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethanamine | Piperazine | Additional nitrogen atom increases basicity, altering pH-dependent solubility and receptor interactions . | |

| 2-(4-Isopropylpiperazin-1-yl)ethanamine | Piperazine + isopropyl | Bulkier substituent reduces steric accessibility, potentially lowering off-target effects . |

Research Findings and Pharmacological Implications

- Receptor Selectivity : The 3-methylpiperidine moiety in this compound favors interactions with sigma-1 and serotonin receptors, while piperazine analogs (e.g., 2-(4-Propylpiperazin-1-yl)ethanamine) show affinity for dopamine transporters .

- Solubility vs.

- Neuroprotective Potential: Pyridine-containing analogs (e.g., (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine) demonstrate efficacy in mitigating oxidative stress in neuronal cell models .

Biological Activity

2-(3-Methylpiperidin-1-yl)ethanamine, also known as a piperidine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is characterized by its unique structural features that influence its interaction with various biological systems, particularly in the central nervous system.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 142.25 g/mol. Its structure includes a piperidine ring, which contributes to its lipophilicity and potential receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that it may modulate the activity of serotonin and norepinephrine pathways, potentially exhibiting antidepressant properties similar to monoamine oxidase inhibitors (MAOIs) .

1. Neuropharmacological Effects

Studies have shown that compounds with similar piperidine structures can inhibit serotonin reuptake, thereby increasing synaptic serotonin levels. This mechanism suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

2. Anticancer Potential

Research indicates that piperidine derivatives may exhibit anticancer properties through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor cell proliferation .

3. Receptor Binding and Enzyme Inhibition

This compound is believed to bind to several neurotransmitter receptors, including dopamine and trace amine-associated receptors (TAARs). These interactions may lead to significant physiological effects, including alterations in dopaminergic signaling, which is critical in the context of schizophrenia and other dopamine-related disorders .

Study on Trace Amine-Associated Receptor Modulation

A study synthesized analogs based on a piperidine core, demonstrating significant agonistic activity at TAAR1, with EC50 values ranging from 0.033 to 0.112 μM. One compound showed a statistically significant reduction in hyperlocomotion in dopamine transporter knockout rats, indicating its potential as a therapeutic agent for dopamine-related disorders .

Antidepressant Activity Assessment

In vivo studies have indicated that compounds similar to this compound can produce antidepressant-like effects in animal models by enhancing serotonin levels. The results suggest that these compounds could be developed into novel treatments for depression .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity | EC50 (μM) |

|---|---|---|---|

| This compound | Serotonin reuptake inhibition | N/A | |

| AP163 | TAAR1 agonism | 0.033 - 0.112 | |

| N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine | Neurotransmitter modulation | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.